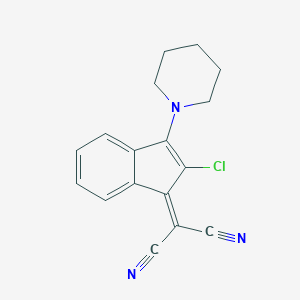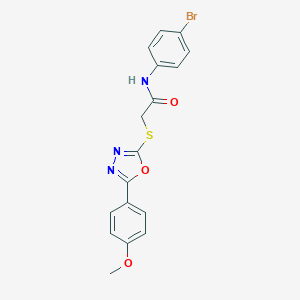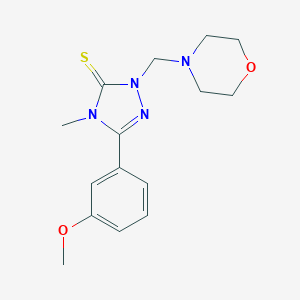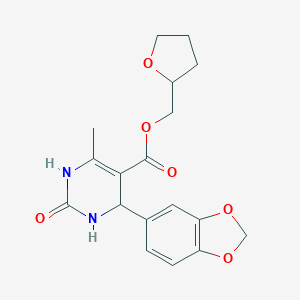![molecular formula C23H20N2O4 B394481 N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B394481.png)
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide is an organic compound with a complex structure It is characterized by the presence of a benzoyl group, a nitro group, and a methyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Acylation Reaction: The initial step involves the acylation of 3,4-dimethylbenzoic acid with 3-nitro-4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate 3-(3,4-dimethylbenzoyl)phenyl-3-nitro-4-methylbenzoate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with aniline or a substituted aniline derivative to form the final product, this compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine), electrophiles.
Major Products
Reduction of Nitro Group: N-[3-(3,4-dimethylbenzoyl)phenyl]-3-amino-4-methylbenzamide.
Reduction of Benzoyl Group: N-[3-(3,4-dimethylbenzyl)phenyl]-3-nitro-4-methylbenzamide.
Substitution of Methyl Groups: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoyl and methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,4-dimethylbenzoyl)phenyl]-4-nitrobenzamide
- N-[3-(3,4-dimethylbenzoyl)phenyl]-3-fluorobenzamide
- N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide
Uniqueness
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide is unique due to the presence of both nitro and methyl groups on the benzamide backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H20N2O4 |
|---|---|
Molecular Weight |
388.4g/mol |
IUPAC Name |
N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C23H20N2O4/c1-14-7-9-18(11-16(14)3)22(26)17-5-4-6-20(12-17)24-23(27)19-10-8-15(2)21(13-19)25(28)29/h4-13H,1-3H3,(H,24,27) |
InChI Key |
YAIBUGQORRXFRZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-dichlorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B394398.png)
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol](/img/structure/B394399.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B394400.png)
![4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B394401.png)

![2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B394404.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B394408.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diisopropylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394412.png)
![2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B394416.png)
![1-(2-Methoxyphenyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine](/img/structure/B394417.png)
![2-{[1-(5-chloro-2-thienyl)ethylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B394418.png)

